molecular formula C6H9N3O B2404184 4-Ethoxypyrimidin-5-amine CAS No. 55150-17-9

4-Ethoxypyrimidin-5-amine

Cat. No.: B2404184
CAS No.: 55150-17-9
M. Wt: 139.158
InChI Key: XFTNFHPBIWZMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxypyrimidin-5-amine: is an organic compound with the molecular formula C6H9N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Scientific Research Applications

4-Ethoxypyrimidin-5-amine has several applications in scientific research:

Safety and Hazards

The safety data sheet for 4-Ethoxypyrimidin-5-amine indicates that it has an acute toxicity (oral, category 4), and is classified as H302 . It’s important to handle this compound with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions: : 4-Ethoxypyrimidin-5-amine can be synthesized through several methods. One common approach involves the reaction of 4-chloro-5-ethoxypyrimidine with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: : In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: : 4-Ethoxypyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under suitable conditions to yield different amine derivatives.

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidines .

Mechanism of Action

The mechanism of action of 4-ethoxypyrimidin-5-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : 4-Ethoxypyrimidin-5-amine is unique due to its specific ethoxy substitution, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness can be leveraged in designing molecules with tailored properties for specific applications .

Properties

IUPAC Name

4-ethoxypyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-10-6-5(7)3-8-4-9-6/h3-4H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTNFHPBIWZMBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-amino-4,6-dichloropyrimidine (5.00 g, 30.5 mmol), tetrahydrofuran (100 ml), sodium hydroxide (2.44 g, 61.0 mmol), ethanol (100 ml) and 10% palladium-carbon (500 mg) was stirred under a hydrogen atmosphere at room temperature for 1 day, insolubles were filtered off and an organic layer was separated. The organic layer was dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure to obtain the desired product (4.00 g, 94.3%) as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
94.3%

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